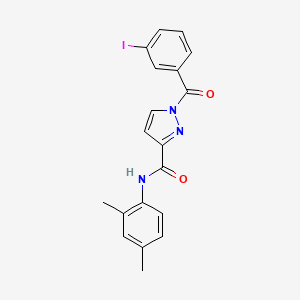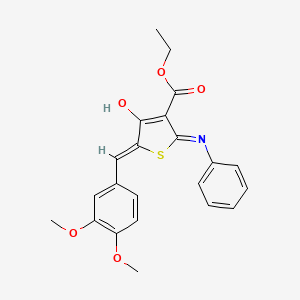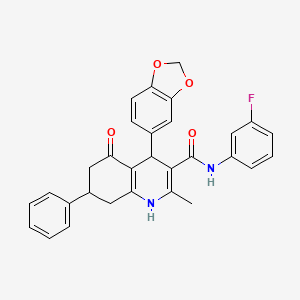![molecular formula C25H23NO5 B11647138 1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate](/img/structure/B11647138.png)
1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl group is introduced to the aromatic ring . This reaction requires a catalyst such as aluminum chloride (AlCl3) and an acyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2, Pd/C
Substitution: NBS
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrogenated quinoline compounds.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1: A compound with a similar methoxyphenyl group.
Thiophene Derivatives: Compounds with similar heterocyclic structures.
Uniqueness
1-[(4-Methoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate stands out due to its unique combination of a quinoline core, furan ring, and methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H23NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[1-(4-methoxybenzoyl)-2,2,4-trimethylquinolin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C25H23NO5/c1-16-15-25(2,3)26(23(27)17-7-9-18(29-4)10-8-17)21-12-11-19(14-20(16)21)31-24(28)22-6-5-13-30-22/h5-15H,1-4H3 |
Clave InChI |
VNKOBAOHLSQCTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647055.png)
![N-[(2Z)-2-{[(3-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoyl]glycine](/img/structure/B11647057.png)
![N-{(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-chlorobenzamide](/img/structure/B11647058.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B11647090.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11647104.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11647109.png)
![N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B11647115.png)
![(5E)-5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647121.png)

![2-(3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11647130.png)
![Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate](/img/structure/B11647153.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11647157.png)

